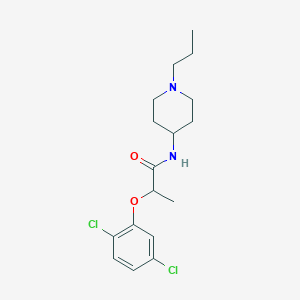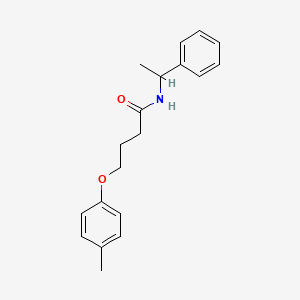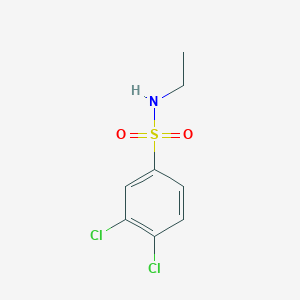
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide, also known as Darifenacin, is a selective M3 muscarinic receptor antagonist that is used to treat overactive bladder (OAB) symptoms such as urinary urgency, frequency, and urge incontinence. Darifenacin is a potent and effective medication that has been approved by the US FDA for the treatment of OAB symptoms.
Mecanismo De Acción
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide works by selectively blocking the M3 muscarinic receptors in the bladder, thereby reducing bladder contractions and increasing bladder capacity. This results in a reduction in OAB symptoms such as urinary urgency, frequency, and urge incontinence.
Biochemical and Physiological Effects:
This compound has been shown to have a selective affinity for the M3 muscarinic receptors in the bladder, with minimal activity at other muscarinic receptor subtypes. This selectivity results in a reduction in bladder contractions and an increase in bladder capacity, leading to a reduction in OAB symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been used in laboratory experiments to study the role of muscarinic receptors in bladder function. Its selective affinity for the M3 muscarinic receptors in the bladder makes it a useful tool for studying the physiological and biochemical effects of muscarinic receptor activation in the bladder. However, its specificity for the M3 muscarinic receptor subtype limits its usefulness in studying the effects of other muscarinic receptor subtypes.
Direcciones Futuras
Future research on 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide may focus on its potential use in other conditions such as interstitial cystitis and neurogenic bladder. In addition, further studies may investigate the effects of this compound on other muscarinic receptor subtypes and their potential role in bladder function. Finally, research may explore the development of new muscarinic receptor antagonists with improved selectivity and efficacy for the treatment of OAB symptoms.
Métodos De Síntesis
The synthesis of 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide involves a multi-step process that begins with the reaction of 2,5-dichlorophenol with propionyl chloride to form 2,5-dichlorophenyl propionate. This intermediate is then reacted with piperidine to form 2-(2,5-dichlorophenoxy)propanamide. Finally, the propyl group is introduced using a Grignard reaction to obtain this compound.
Aplicaciones Científicas De Investigación
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been extensively studied for its effectiveness in treating OAB symptoms. Clinical trials have shown that this compound is effective in reducing urinary urgency, frequency, and urge incontinence in patients with OAB. In addition, this compound has been shown to have a low incidence of adverse effects, making it a safe and well-tolerated medication.
Propiedades
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-3-8-21-9-6-14(7-10-21)20-17(22)12(2)23-16-11-13(18)4-5-15(16)19/h4-5,11-12,14H,3,6-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEQTGPQDNTQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5129829.png)
![5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5129846.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5129847.png)

![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)
![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B5129861.png)

![N~2~-(3-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129875.png)
![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)
![N-(2-bromophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5129894.png)
![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)
![ethyl 1-benzyl-5-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5129901.png)